molecular formula C10H14FNO B1623013 1-(4-Ethoxy-3-fluorophenyl)ethanamine CAS No. 634150-90-6

1-(4-Ethoxy-3-fluorophenyl)ethanamine

Cat. No.: B1623013
CAS No.: 634150-90-6
M. Wt: 183.22 g/mol
InChI Key: OFDISMSWWNOGFW-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-fluorophenyl)ethanamine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(4-ethoxy-3-fluorophenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-ethoxy-3-fluorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(4-Ethoxy-3-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxy-3-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated phenyl compounds on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets within biological systems. The ethoxy and fluorine substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

1-(4-Ethoxy-3-fluorophenyl)ethanamine can be compared with other similar compounds such as:

    1-(4-Methoxy-3-fluorophenyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxy-3-chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Ethoxyphenyl)ethanamine: Lacks the fluorine substituent.

The presence of the ethoxy and fluorine groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Biological Activity

1-(4-Ethoxy-3-fluorophenyl)ethanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethoxy group and a fluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacology. Understanding its interactions with biological targets is crucial for elucidating its pharmacological profile.

  • Molecular Formula : C₉H₁₂FNO
  • Molecular Weight : 169.20 g/mol

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit antidepressant and anxiolytic properties. This is attributed to its structural resemblance to known psychoactive compounds, suggesting it could modulate neurotransmitter activity.

The mechanism by which this compound exerts its effects is likely related to its ability to interact with various receptors in the central nervous system. Compounds with similar structures often act as modulators of neurotransmitter receptors, which may lead to alterations in synaptic transmission and neuronal excitability.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure FeaturesSimilarity Index
(R)-1-(4-Fluorophenyl)ethanamineFluorophenyl group only1.00
(R)-1-(3-Fluorophenyl)ethanamineFluorophenyl at the meta position0.97
(R)-1-(4-Fluorophenyl)ethanamine hydrochlorideHydrochloride salt form0.97
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochlorideLonger carbon chain with double bond0.95

The presence of both ethoxy and fluorine groups distinguishes this compound, potentially enhancing its pharmacological properties and selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neurotransmitter Modulation : Research indicates that compounds similar to this compound can modulate α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .
  • In Vitro Studies : A study assessing the activity of related arylpyridine derivatives showed promising results in modulating nAChRs, with EC50 values indicating effective receptor activation .
    CompoundEC50 (µM)Max. Modulation (%)
    7a0.14600
    7b1.9600
    7cNDIA
  • Cytotoxicity Assays : Other research has evaluated the cytotoxic effects of structurally related compounds on cancer cell lines, demonstrating varying degrees of effectiveness .

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDISMSWWNOGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401352
Record name 1-(4-ethoxy-3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634150-90-6
Record name 1-(4-ethoxy-3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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